3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde
Description
3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is a halogenated benzaldehyde derivative with a molecular formula of C₁₆H₁₄BrFO₄ (inferred from related compounds in ). It features a bromine atom at position 3, an ethoxy group at position 5, and a 4-fluorobenzyl ether moiety at position 4 on the benzaldehyde core. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, owing to its reactive aldehyde group and halogen substituents .
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFO3/c1-2-20-15-8-12(9-19)7-14(17)16(15)21-10-11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYPLLHMKSNYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde
The synthesis of this compound involves sequential functionalization of the benzaldehyde core. Key steps include:
- Introduction of the ethoxy group at position 5.
- Regioselective bromination at position 3.
- Etherification with 4-fluorobenzyl bromide at position 4.
A retrosynthetic analysis suggests two primary routes:
- Route A : Starting with 4-hydroxybenzaldehyde, sequentially introducing ethoxy, bromo, and 4-fluorobenzyl groups.
- Route B : Direct bromination of a pre-functionalized benzaldehyde derivative followed by etherification.
Detailed Preparation Methods
Stepwise Functionalization via Route A
Synthesis of 5-Ethoxy-4-hydroxybenzaldehyde
4-Hydroxybenzaldehyde is alkylated with ethyl bromide in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) in dimethylformamide (DMF) at 80°C for 12 hours. The ethoxy group is introduced selectively at position 5 due to steric and electronic effects, yielding 5-ethoxy-4-hydroxybenzaldehyde (CAS: 3111-37-3).
Bromination at Position 3
Bromination is achieved using bromine ($$ \text{Br}2 $$) in acetic acid with zinc bromide ($$ \text{ZnBr}2 $$) as a catalyst. The reaction proceeds at 25–45°C for 3 hours, leveraging the ortho/para-directing nature of the ethoxy group. Zinc bromide enhances selectivity for the 3-position, minimizing di-brominated byproducts. The intermediate, 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, is isolated via extraction with toluene and vacuum distillation (yield: 82–88%).
Etherification with 4-Fluorobenzyl Bromide
The phenolic hydroxyl group at position 4 is alkylated using 4-fluorobenzyl bromide in acetone with $$ \text{K}2\text{CO}3 $$ as a base. The reaction is stirred at 60°C for 6 hours, followed by aqueous workup and column chromatography (silica gel, hexane/ethyl acetate). This step affords the target compound with >95% purity.
Direct Bromination of Pre-Functionalized Intermediates (Route B)
An alternative approach involves brominating 5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde. However, this method faces challenges due to the deactivating effect of the 4-fluorobenzyl ether, which reduces bromination efficiency. Using a mixed solvent system (dichloromethane/sulfuric acid) and $$ \text{FeBr}_3 $$ as a catalyst, bromine is added dropwise at 0°C. The reaction requires stringent temperature control to avoid side reactions, yielding the product in 70–75% yield.
Optimization of Catalytic Bromination
Zinc bromide ($$ \text{ZnBr}2 $$) emerges as a superior catalyst for bromination compared to traditional Lewis acids like $$ \text{AlCl}3 $$ or $$ \text{FeBr}3 $$. In a patented process, $$ \text{ZnBr}2 $$ reduces reaction time from 8 hours to 3 hours while improving selectivity to >95%. The catalyst facilitates the formation of a stabilized bromonium ion intermediate, directing electrophilic attack to the meta position relative to the ethoxy group.
Table 1: Comparison of Bromination Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| $$ \text{ZnBr}_2 $$ | 25–45 | 3 | 88 | 95 |
| $$ \text{FeBr}_3 $$ | 0–10 | 8 | 75 | 80 |
| $$ \text{AlCl}_3 $$ | 30–50 | 6 | 68 | 72 |
Challenges and Side Reactions
Analytical Characterization
The final product is characterized by:
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$) : δ 10.32 (s, 1H, CHO), 7.48–7.42 (m, 2H, Ar-H), 7.12–7.06 (m, 2H, Ar-H), 5.21 (s, 2H, OCH$$2$$), 4.12 (q, J = 7.0 Hz, 2H, OCH$$2$$CH$$3$$), 1.45 (t, J = 7.0 Hz, 3H, CH$$_3$$).
- HPLC : Purity >98% (C18 column, acetonitrile/water).
- Mass Spectrometry : m/z 353.18 (M$$^+$$).
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: 3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid.
Reduction: 3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Halogen Variability : The 4-fluorobenzyl group in the target compound can be replaced with chloro (CAS 345983-02-0) or shifted to positions 2 or 3 (CAS 1065470-18-9, 346459-51-6), altering electronic properties and steric effects .
- Alkoxy Groups : Ethoxy (OCH₂CH₃) vs. methoxy (OCH₃) at position 5 impacts solubility and reactivity. Ethoxy provides greater electron-donating capacity and lipophilicity .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Notes:
Biological Activity
3-Bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C16H14BrFO3, known for its unique structural features that include a bromine atom, an ethoxy group, and a 4-fluorobenzyl ether. These characteristics contribute to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrFO3 |
| Molecular Weight | 353.18 g/mol |
| Boiling Point | Approximately 440.7 °C |
| CAS Number | 346611-55-0 |
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies suggest its ability to inhibit cancer cell proliferation through various mechanisms, including:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G2/M checkpoint, thus preventing cancer cells from dividing.
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has demonstrated anti-inflammatory activity. It appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action could provide therapeutic benefits in conditions characterized by chronic inflammation.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Research indicates that it exhibits activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and inflammation.
- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and inflammatory responses.
- Signal Transduction Pathways : The compound might affect various signaling pathways, including those associated with cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound. For instance:
- A study evaluating a series of benzaldehyde derivatives found that those containing halogen substituents exhibited enhanced anticancer activity compared to their unsubstituted counterparts.
- Another investigation into fluorinated compounds highlighted their potential in modulating biological pathways relevant to cancer therapy and inflammation.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity |
|---|---|
| 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | Moderate anticancer activity |
| 3-Bromo-5-ethoxy-4-methoxybenzaldehyde | Lower anti-inflammatory effects |
| 3-Bromo-5-ethoxy-4-[(4-chlorobenzyl)oxy]benzaldehyde | Similar antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
